

# Spectroscopic Profile of 3-(Pyridin-3-yl)benzenamine: A Technical Guide

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## Compound of Interest

Compound Name: 3-(Pyridin-3-yl)benzenamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-(Pyridin-3-yl)benzenamine**, a key building block in medicinal chemistry and materials science. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and utilization in research and development.

## Chemical Structure and Properties

IUPAC Name: **3-(Pyridin-3-yl)benzenamine** Synonyms: 3-(3-Aminophenyl)pyridine, 3-(3-Pyridyl)aniline CAS Number: 57976-57-5[1][2] Molecular Formula: C<sub>11</sub>H<sub>10</sub>N<sub>2</sub>[1][2] Molecular Weight: 170.21 g/mol [1][2]

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-(Pyridin-3-yl)benzenamine**. While experimentally derived spectra for this specific compound are not widely published in detail, the provided data is based on closely related structures and spectral database information.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~8.80	d	Pyridine-H2
~8.50	dd	Pyridine-H6
~7.90	dt	Pyridine-H4
~7.40	dd	Pyridine-H5
~7.25	t	Benzene-H5'
~7.00	s	Benzene-H2'
~6.85	d	Benzene-H6'
~6.70	d	Benzene-H4'
~3.80	br s	-NH <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~148.5	Pyridine-C2
~148.0	Pyridine-C6
~147.0	Benzene-C1'
~138.0	Benzene-C3'
~135.0	Pyridine-C4
~130.0	Benzene-C5'
~124.0	Pyridine-C5
~118.0	Benzene-C6'
~116.0	Benzene-C2'
~115.5	Benzene-C4'

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium to Weak	Aromatic C-H stretch
1620 - 1580	Strong	N-H bend (scissoring)
1600 - 1450	Medium to Strong	Aromatic C=C skeletal vibrations
1335 - 1250	Strong	Aromatic C-N stretch

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z	Interpretation
170	[M] <sup>+</sup> (Molecular Ion)
169	[M-H] <sup>+</sup>
143	[M-HCN] <sup>+</sup>

## Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic amines.

## NMR Spectroscopy

#### Sample Preparation:

- Accurately weigh 5-10 mg of **3-(Pyridin-3-yl)benzenamine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

#### Data Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR: Proton-decoupled carbon experiment (e.g., PENDANT or DEPT) to obtain information on the different types of carbon atoms.

## IR Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of **3-(Pyridin-3-yl)benzenamine** with dry potassium bromide (KBr) in an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

#### Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Procedure: Place the KBr pellet in the sample holder and acquire the spectrum over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry

#### Sample Preparation:

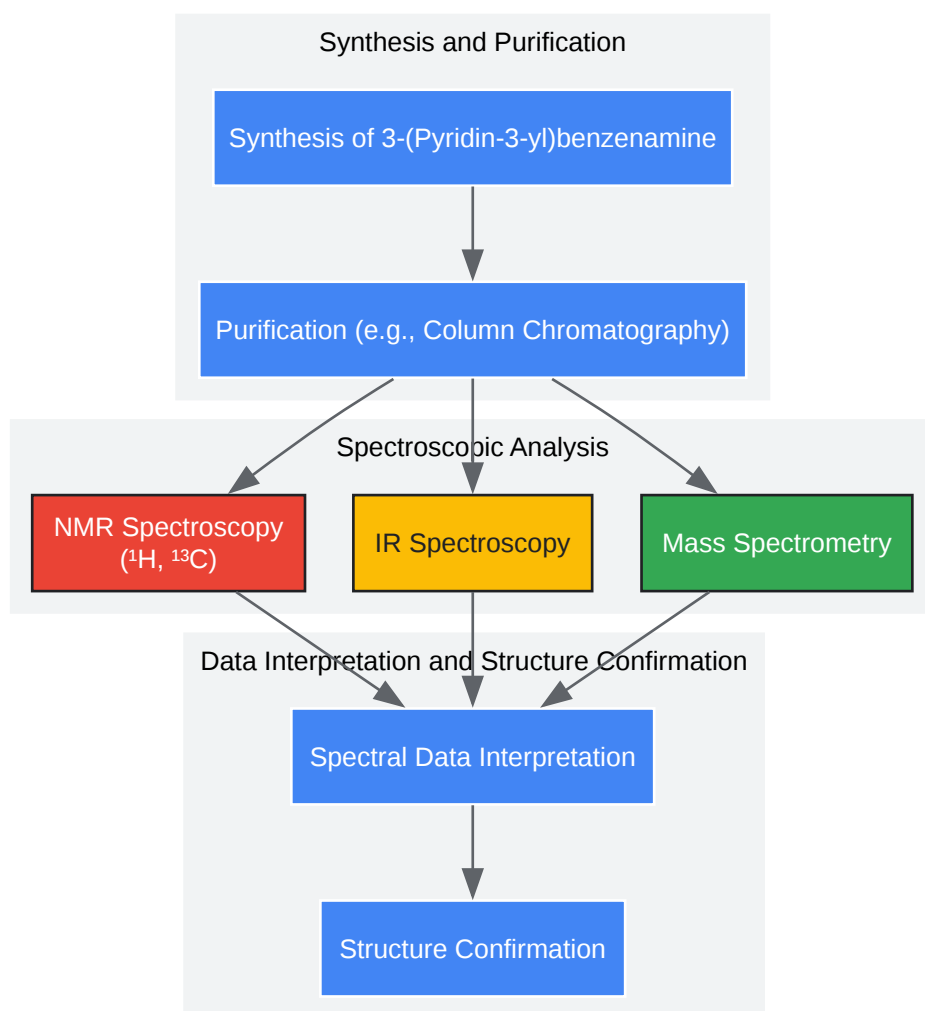
- Prepare a dilute solution of **3-(Pyridin-3-yl)benzenamine** in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

#### Data Acquisition:

- Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Procedure: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **3-(Pyridin-3-yl)benzenamine**.



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### *Workflow for Spectroscopic Characterization*

This guide serves as a foundational resource for the spectroscopic analysis of **3-(Pyridin-3-yl)benzenamine**. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data on a purified sample.

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## References

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